molecular formula C20H20N4O3S B2826129 (E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone CAS No. 1396890-18-8

(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2826129
CAS RN: 1396890-18-8
M. Wt: 396.47
InChI Key: NBAFIKUOJNXNSF-OQLLNIDSSA-N
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Description

(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Materials Science and Optoelectronic Devices

The unique chemical structure of imidazo[1,5-a]pyridine derivatives, including our compound of interest, makes them valuable in materials science. Researchers have harnessed their properties for designing optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The π-conjugated system within these molecules contributes to their electronic behavior, allowing for efficient charge transport and light emission .

Catalysis and Organometallic Chemistry

Imidazo[1,5-a]pyridin-3-ylidenes, a class of carbenes derived from imidazo[1,5-a]pyridine, have intriguing electronic properties. These carbenes can serve as π-acceptors in catalytic reactions. Researchers have investigated their role in transition-metal-catalyzed processes, including cross-coupling reactions and C-H activation .

properties

IUPAC Name

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20(18-16-21-24-10-5-4-8-19(18)24)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAFIKUOJNXNSF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone

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